4-(Acetyloxy)butanoic anhydride

Description

Properties

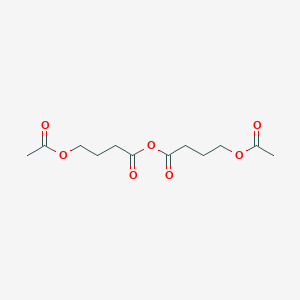

IUPAC Name |

4-acetyloxybutanoyl 4-acetyloxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-9(13)17-7-3-5-11(15)19-12(16)6-4-8-18-10(2)14/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAILBPEAYQACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC(=O)OC(=O)CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566299 | |

| Record name | 4-(Acetyloxy)butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150620-32-9 | |

| Record name | 4-(Acetyloxy)butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Acetyloxy)butanoic Anhydride: Structure, Synthesis, and Applications in Prodrug Development

Executive Summary

In advanced organic synthesis and pharmaceutical development, the controlled incorporation of the γ -hydroxybutyric acid (GHB) pharmacophore is a recurring challenge. Free 4-hydroxybutyric acid is notoriously unstable, spontaneously cyclizing into γ -butyrolactone (GBL) under standard coupling conditions. 4-(Acetyloxy)butanoic anhydride (CAS: 150620-32-9) emerges as an elegant, highly reactive, and orthogonally protected building block designed to bypass this limitation.

By masking the terminal hydroxyl group as an acetate ester and activating the carboxylic acid as a symmetric anhydride, this reagent allows scientists to seamlessly append the 4-acetoxybutyryl moiety to sterically hindered amines and alcohols. This guide dissects the structural causality, synthesis protocols, and application workflows of this critical reagent for drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of 4-(acetyloxy)butanoic anhydride consists of two 4-acetoxybutyryl chains covalently linked via a central anhydride oxygen. This symmetric design ensures that upon nucleophilic attack by an Active Pharmaceutical Ingredient (API), the only byproduct generated is 4-acetoxybutyric acid, which can be easily washed away during a mild aqueous workup.

Table 1: Physicochemical and Structural Identifiers

| Property | Value / Description |

| Chemical Name | 4-(Acetyloxy)butanoic anhydride |

| Common Synonyms | 4-Acetoxybutyric anhydride; Butanoic acid, 4-(acetyloxy)-, anhydride |

| CAS Registry Number | 150620-32-9 |

| Molecular Formula | C₁₂H₁₈O₇ |

| Molecular Weight | 274.27 g/mol |

| Exact Mass | 274.105 Da |

| Key Functional Groups | Symmetric aliphatic anhydride core; Terminal acetate esters |

Data supported by commercial chemical databases for 1[1].

The Causality of Orthogonal Protection

As a Senior Application Scientist, it is crucial to understand why we use a symmetric anhydride rather than standard in-situ coupling reagents (like EDC or HATU) with 4-acetoxybutyric acid.

-

Suppression of Lactonization: Free GHB exists in a dynamic equilibrium with GBL. Attempting to directly activate the carboxylic acid of unprotected GHB inevitably drives intramolecular cyclization. The terminal acetate protection completely suppresses this pathway.

-

Atom Economy & Purification: Standard coupling reagents often leave behind stubborn byproducts (e.g., urea derivatives from carbodiimides) that complicate the purification of delicate prodrugs. The symmetric anhydride provides a clean acylation event where the leaving group (the corresponding acid) is easily removed via a simple NaHCO₃ wash.

Chemical Synthesis and Reactivity Protocols

The synthesis of 4-(acetyloxy)butanoic anhydride relies on the dehydrative coupling of its stable precursor, 4-acetoxybutyric acid.

Synthesis pathway of 4-(acetyloxy)butanoic anhydride from gamma-butyrolactone.

Protocol 1: Synthesis and Validation of the Symmetric Anhydride

Objective: Convert 4-acetoxybutyric acid into 4-(acetyloxy)butanoic anhydride while preventing thermal degradation.

-

Step 1: Dissolve 2.0 equivalents of 4-acetoxybutyric acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the nascent anhydride from hydrolyzing back to the starting material.

-

Step 2: Cool the solution to 0°C using an ice bath. Causality: Lowering the temperature suppresses the formation of N-acylurea side products commonly associated with carbodiimide coupling.

-

Step 3: Add 1.0 equivalent of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise as a solution in DCM. Stir for 1 hour at 0°C, then allow to warm to room temperature and stir for 12 hours.

-

Step 4 (Self-Validation Checkpoint 1): Monitor the reaction via ATR-FTIR. Do not rely solely on TLC, as anhydrides can hydrolyze on silica gel. The reaction is validated when the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) completely vanishes, replaced by the twin asymmetric and symmetric anhydride C=O stretches at ~1820 cm⁻¹ and ~1750 cm⁻¹.

-

Step 5: Filter the white precipitate (dicyclohexylurea, DCU) through a pad of Celite. Wash the filter cake with cold DCM.

-

Step 6: Concentrate the filtrate under reduced pressure to yield the target anhydride.

Applications in Drug Development: Prodrugs and Peptides

4-(Acetyloxy)butanoic anhydride is highly valued in the creation of mutually synergistic prodrugs and the modification of complex peptides. By attaching the protected GHB moiety, researchers can alter the lipophilicity, bioavailability, and receptor-targeting profile of an API. Similar methodologies are employed using related protected synthons like 2[2] in esterase-catalyzed 3[3], and in the synthesis of complex peptides such as 4[4].

Workflow utilizing 4-(acetyloxy)butanoic anhydride for GHB-linked prodrug synthesis.

Protocol 2: Acylation of an API to Form a Protected Prodrug

Objective: Covalently link the protected GHB moiety to a primary amine or alcohol on an API.

-

Step 1: Dissolve 1.0 equivalent of the API and 1.5 equivalents of Triethylamine (TEA) in anhydrous DCM. Causality: TEA acts as a proton scavenger to neutralize the 4-acetoxybutyric acid byproduct, driving the equilibrium forward.

-

Step 2: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, drastically accelerating the acylation of sterically hindered APIs.

-

Step 3: Add 1.2 equivalents of 4-(acetyloxy)butanoic anhydride dropwise. Stir at room temperature.

-

Step 4 (Self-Validation Checkpoint 2): Monitor via LC-MS. The conversion is validated by the disappearance of the API peak and the emergence of a new peak with a mass shift of +128 Da (representing the addition of the 4-acetoxybutyryl group, C₆H₉O₃, minus the displaced proton).

-

Step 5: Quench the reaction with saturated aqueous NaHCO₃. This hydrolyzes any unreacted anhydride and deprotonates the 4-acetoxybutyric acid byproduct, partitioning it into the aqueous layer while the protected prodrug remains in the organic phase.

References

-

Echemi Chemical Database. Buy 4-ACETOXYBUTYRIC ANHYDRIDE from Dayang Chem (Hangzhou) Co.,Ltd. 1

-

BenchChem Technical Resources. Ethyl 4-acetoxybutanoate | High-Purity Reagent | RUO. 2

-

Google Patents. Kahalalide compounds - EP2258715A1.4

-

Molaid Chemical Directory. tert-butyl 4-(acetyloxyl)butanoate - CAS 59854-06-7 (Prodrug Systems). 3

Sources

A Technical Guide to the Synthesis of 4-(Acetyloxy)butanoic Anhydride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(Acetyloxy)butanoic anhydride is a bifunctional chemical entity of significant interest in advanced organic synthesis. As a symmetrical anhydride derived from 4-acetoxybutanoic acid, it possesses two electrophilic carbonyl centers and two ester functionalities. This unique structure makes it a valuable building block and crosslinking agent in polymer chemistry and a versatile precursor in the development of novel pharmaceutical agents. Its structural relationship to γ-hydroxybutyrate (GHB) and its prodrug γ-butyrolactone (GBL) provides a compelling rationale for its use in creating modified analogs for neurological research and drug delivery systems.[1][2][3]

This guide provides a detailed exploration of robust and reproducible synthetic pathways to 4-(acetyloxy)butanoic anhydride, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The primary strategy involves a two-stage approach: the synthesis of the key precursor, 4-acetoxybutanoic acid, followed by its conversion to the target anhydride.

Retrosynthetic Analysis and Synthesis Overview

A logical retrosynthetic approach to 4-(acetyloxy)butanoic anhydride begins by disconnecting the anhydride bond, which points to 4-acetoxybutanoic acid as the immediate precursor. This precursor is an acetylated derivative of 4-hydroxybutanoic acid. 4-Hydroxybutanoic acid exists in a well-established equilibrium with its stable cyclic ester, γ-butyrolactone (GBL), making GBL the most practical and commercially available starting material.[3][4]

The forward synthesis, therefore, proceeds as follows:

-

Stage 1: Synthesis of 4-Acetoxybutanoic Acid. This stage involves the ring-opening of γ-butyrolactone to expose a free hydroxyl and carboxylate group, followed by the selective acetylation of the primary alcohol.

-

Stage 2: Dehydration and Dimerization. This final stage involves the coupling of two molecules of 4-acetoxybutanoic acid to form the symmetrical anhydride.

Caption: Retrosynthetic pathway for 4-(acetyloxy)butanoic anhydride.

Stage 1: Synthesis of 4-Acetoxybutanoic Acid from γ-Butyrolactone

The synthesis of the key intermediate, 4-acetoxybutanoic acid, is achieved through a two-step, one-pot procedure starting from GBL.

Principle and Mechanism

The synthesis commences with the base-catalyzed saponification (hydrolysis) of the GBL lactone ring.[2] Treatment with an aqueous base, such as sodium hydroxide, yields the sodium salt of 4-hydroxybutanoic acid. This step is irreversible and proceeds rapidly.

Following the complete ring-opening, the reaction mixture is acidified and treated with acetic anhydride. The acid catalyst protonates the carbonyl oxygen of acetic anhydride, activating it for nucleophilic attack by the primary hydroxyl group of 4-hydroxybutanoic acid. This process is analogous to the well-documented acid-catalyzed esterification of phenols and alcohols.[5][6]

Caption: Workflow for the synthesis of 4-acetoxybutanoic acid.

Experimental Protocol: Synthesis of 4-Acetoxybutanoic Acid

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| γ-Butyrolactone (GBL) | 86.09 | 43.0 g (38.1 mL) | 0.50 | 1.0 |

| Sodium Hydroxide | 40.00 | 22.0 g | 0.55 | 1.1 |

| Acetic Anhydride | 102.09 | 76.5 g (70.8 mL) | 0.75 | 1.5 |

| Conc. Sulfuric Acid | 98.08 | ~0.5 mL | - | Catalyst |

| Water | 18.02 | 150 mL | - | Solvent |

Procedure:

-

Ring Opening: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (22.0 g) in water (150 mL). To this solution, add γ-butyrolactone (43.0 g) dropwise. A mild exotherm may be observed.

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the lactone.

-

Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

Acetylation: While maintaining the cool temperature, slowly add acetic anhydride (76.5 g).

-

Add 1-2 drops of concentrated sulfuric acid to the stirred mixture.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be monitored by TLC until the starting 4-hydroxybutanoic acid spot disappears.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a viscous oil, can be purified by vacuum distillation to yield pure 4-acetoxybutanoic acid.

Stage 2: Conversion to 4-(Acetyloxy)butanoic Anhydride

With the precursor in hand, the final step is a dehydration reaction to form the symmetrical anhydride. Two primary, reliable methods are presented here.

Pathway A: Dehydration via Anhydride Exchange

Principle and Mechanism: This method relies on reacting 4-acetoxybutanoic acid with a large excess of a highly reactive, volatile anhydride, typically acetic anhydride.[7][8] The reaction establishes an equilibrium between the mixed anhydride, the starting materials, and the desired symmetrical anhydride. By heating the mixture, the most volatile component, acetic acid, is continuously removed by distillation, driving the equilibrium towards the formation of the higher-boiling 4-(acetyloxy)butanoic anhydride, in accordance with Le Châtelier's principle.

Experimental Protocol:

-

Place 4-acetoxybutanoic acid (0.1 mol, 16.0 g) and acetic anhydride (0.3 mol, 30.6 g) into a 100 mL round-bottom flask.

-

Set up a fractional distillation apparatus. The flask should be heated in an oil bath.

-

Slowly heat the mixture to 140-150 °C. Acetic acid (b.p. 118 °C) will begin to distill off.

-

Continue the distillation until no more acetic acid is collected.

-

After cooling, the excess acetic anhydride and any remaining traces of acetic acid are removed under high vacuum. The residue is the crude 4-(acetyloxy)butanoic anhydride.

-

Purification is achieved by vacuum distillation.

Rationale: This method is experimentally straightforward and avoids the use of harsh chlorinating agents. The use of excess acetic anhydride serves as both a reactant and a solvent.[9]

Pathway B: Acyl Chloride-Mediated Synthesis

Principle and Mechanism: This classic and highly efficient method proceeds in two distinct steps. First, 4-acetoxybutanoic acid is converted to its more reactive acyl chloride derivative, 4-acetoxybutanoyl chloride, using an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride.[10] In the second step, the purified acyl chloride is reacted with a stoichiometric amount of the sodium salt of the parent acid (sodium 4-acetoxybutanoate). This is a nucleophilic acyl substitution reaction where the carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form the anhydride linkage.[11]

Caption: Acyl chloride-mediated pathway to the target anhydride.

Experimental Protocol:

Step A: Synthesis of 4-Acetoxybutanoyl Chloride

-

In a fume hood, charge a flame-dried 100 mL flask equipped with a reflux condenser and drying tube with 4-acetoxybutanoic acid (0.1 mol, 16.0 g).

-

Add thionyl chloride (0.12 mol, 8.7 mL) dropwise at room temperature.

-

Heat the mixture gently to 50-60 °C for 2 hours. The evolution of HCl and SO₂ gas will be observed.

-

Once gas evolution ceases, purify the 4-acetoxybutanoyl chloride by distillation under reduced pressure.

Step B: Anhydride Formation

-

Prepare sodium 4-acetoxybutanoate by reacting 4-acetoxybutanoic acid (0.1 mol, 16.0 g) with an equimolar amount of sodium methoxide in anhydrous THF, followed by removal of the solvent.

-

Dissolve the prepared sodium salt in 100 mL of anhydrous THF.

-

Cool the solution to 0 °C and slowly add the distilled 4-acetoxybutanoyl chloride (0.1 mol) from Step A.

-

Allow the reaction to stir at room temperature overnight.

-

Filter off the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate to yield the crude anhydride, which can be further purified by vacuum distillation.

Trustworthiness Note: This pathway, while more complex, often provides higher purity and yields because the reactions are more defined and less subject to complex equilibria. The formation of inorganic byproducts (NaCl, SO₂, HCl) simplifies purification.

Characterization of 4-(Acetyloxy)butanoic Anhydride

Confirmation of the final product structure and purity is essential. The following spectroscopic signatures are expected:

-

FTIR Spectroscopy: The most definitive evidence is the appearance of two distinct carbonyl (C=O) stretching bands characteristic of an acyclic anhydride, typically around 1820 cm⁻¹ and 1750 cm⁻¹ . The ester carbonyl stretch will also be present around 1735-1740 cm⁻¹ .

-

¹H NMR Spectroscopy: Key signals will include a singlet for the acetyl methyl protons (~2.0 ppm), a triplet for the methylene protons adjacent to the ester oxygen (~4.1 ppm), a triplet for the methylene protons adjacent to the anhydride carbonyls (~2.6 ppm), and a multiplet for the central methylene group (~2.0 ppm).

-

¹³C NMR Spectroscopy: Expected signals include the anhydride carbonyl carbons (~168 ppm), the ester carbonyl carbon (~171 ppm), the acetyl methyl carbon (~21 ppm), and three distinct methylene carbons in the aliphatic region.

Safety and Handling Precautions

-

Acetic Anhydride: Is corrosive and a lachrymator. It reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]

-

Thionyl Chloride: Is toxic and highly corrosive. It reacts with atmospheric moisture to release HCl and SO₂ gas. All operations must be conducted in a fume hood under strictly anhydrous conditions.

-

γ-Butyrolactone (GBL): While a common solvent, it is also a regulated substance in many jurisdictions due to its metabolic conversion to GHB.[3] Ensure compliance with all local regulations.

-

General Precautions: All reactions should be performed in well-ventilated areas. Anhydrous conditions are critical for Pathway B to prevent hydrolysis of intermediates.

Conclusion

The synthesis of 4-(acetyloxy)butanoic anhydride is most effectively achieved via a two-stage process originating from the readily available starting material, γ-butyrolactone. The initial formation of 4-acetoxybutanoic acid is a robust and high-yielding procedure. For the final anhydride formation, two primary pathways offer distinct advantages. The anhydride exchange method (Pathway A) is operationally simpler, while the acyl chloride-mediated synthesis (Pathway B) is often more efficient and yields a product of higher purity. The choice of method will depend on the scale of the synthesis, available equipment, and desired purity of the final product. Both pathways provide reliable access to this versatile bifunctional molecule for applications in research and development.

References

- Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.05%3A_Chemistry_of_Acid_Anhydrides)

- Lee, J. W., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic Engineering. [Link]

- Organic Syntheses. 2-acetothienone. [Link]

- Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

- University of the West Indies at Mona. (2014, October 29). Experiment 12. Preparation of 4-acetoxybenzoic acid. [Link]

- Pearson. Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride at neutral pH. [Link]

- NIST. Butanoic acid, anhydride. [Link]

- Wikipedia. γ-Butyrolactone. [Link]

- YouTube. (2023, April 14). Succinic Anhydride Synthesis. [Link]

- European Chemicals Agency (ECHA). γ-butyrolactone - Substance Information. [Link]

- Google Patents. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.

- Organic Chemistry Portal. Anhydride synthesis. [Link]

- Vaia. Propose a mechanism for the formation of succinic anhydride in the presence of acetic anhydride. [Link]

- ResearchGate. Chemical structures of 4-oxo-4-( prop-2-yn-1-yloxy) butanoic anhydride.... [Link]

- The Good Scents Company. gamma-butyrolactone 4-hydroxybutyric acid lactone. [Link]

- MDPI. (2021, November 29). Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. [Link]

- Google Patents. EP0549531A1 - Process for preparing acid anhydrides.

- Wang, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Molecules. [Link]

- brainly.com. (2014, July 4). Write the complete reaction of succinic acid and acetic anhydride. [Link]

- Google Patents.

- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

- Cheméo. Chemical Properties of Butanoic acid, anhydride (CAS 106-31-0). [Link]

- U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). [Link]

- Pearson. Create a reaction pathway to form a mixed anhydride from butanoic acid and pentanoic acid. [Link]

- Sciencemadness Discussion Board. (2025, March 20). Acetic anhydride preparation. [Link]

- Taylor & Francis Online. 4 hydroxybutyric acid – Knowledge and References. [Link]

- Wood, D. M., et al. (2012). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Clinical Toxicology. [Link]

- SIELC Technologies. (2018, May 16). Butanoic anhydride. [Link]

- YouTube. (2018, April 20). Synthesis of acid anhydrides. [Link]

- Quora. (2017, March 10). How to make acetic anhydride. [Link]

- Indigo Instruments. Acid Anhydride Compound Structure Models. [Link]

- Google Patents. GB2161810A - Process for the production of acetic and other anhydrides.

- YouTube. (2021, April 13). Acid Anhydride Synthesis & Reactions | Complete Summary | Organic Chemistry 20.7. [Link]

- The Good Scents Company. butyric anhydride. [Link]

Sources

- 1. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 3. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 7. Propose a mechanism for the formation of succinic anhydride from ... | Study Prep in Pearson+ [pearson.com]

- 8. youtube.com [youtube.com]

- 9. vaia.com [vaia.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. butyric anhydride, 106-31-0 [thegoodscentscompany.com]

CAS number for 4-acetoxybutanoic acid.

An In-depth Technical Guide to 4-Acetoxybutanoic Acid (Aceburic Acid)

Abstract: This document provides a comprehensive technical overview of 4-acetoxybutanoic acid, also known as Aceburic acid, with the CAS Number 26976-72-7 .[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the compound's physicochemical properties, a detailed synthesis protocol, its primary mechanism of action as a prodrug, potential therapeutic applications, and robust analytical methodologies for its characterization. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's behavior and utility.

4-Acetoxybutanoic acid, systematically named 4-(acetyloxy)butanoic acid, is an acetyl ester derivative of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB).[1][4] While investigated for its potential analgesic properties, it was never brought to market.[1][4][5] Its primary significance in the scientific community lies in its function as a prodrug to GHB.[1][4] This property makes it a valuable tool for researchers studying the pharmacokinetics and pharmacodynamics of GHB, as well as a model compound for the design of other ester-based prodrugs aimed at improving the delivery and therapeutic profile of parent molecules.[6]

The core structure consists of a butyric acid backbone with an acetoxy group at the C-4 position. This ester linkage is key to its function, as it is designed to be cleaved by endogenous enzymes to release the active GHB molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 26976-72-7 | [1][2] |

| IUPAC Name | 4-(acetyloxy)butanoic acid | [2] |

| Synonyms | Aceburic acid, 4-hydroxybutyric acid acetate | [1][5] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| InChI Key | GOVNVPJYMDJYSR-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(=O)OCCCC(=O)O | [2] |

Physicochemical Characteristics

4-Acetoxybutanoic acid is typically described as a liquid or as white, long crystalline needles.[2][3] Its solubility profile is a critical factor for its handling and formulation. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2][3] For long-term stability, it is recommended to store the compound in a dry, dark environment at -20°C, while short-term storage at 0-4°C is also acceptable.[2]

Synthesis and Characterization

The synthesis of 4-acetoxybutanoic acid is most commonly achieved through the acetylation of a suitable four-carbon precursor containing a terminal hydroxyl group. A logical and efficient pathway involves the acid-catalyzed ring-opening and subsequent acetylation of γ-butyrolactone (GBL). This approach is analogous to other well-established esterification reactions, such as the synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-acetoxybutanoic acid.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol describes a representative synthetic method. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add γ-butyrolactone (1.0 eq) and glacial acetic acid (5.0 eq).

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 12-18 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water to quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-acetoxybutanoic acid can be purified by vacuum distillation to yield the final product. Purity should be confirmed by NMR and LC-MS analysis.

Mechanism of Action: A Prodrug Approach

The primary pharmacological interest in 4-acetoxybutanoic acid stems from its role as a prodrug of GHB.[1][4] A prodrug is an inactive compound that is metabolized in the body into an active drug.[6] This strategy is often employed to overcome issues with the parent drug, such as poor solubility, instability, or unfavorable pharmacokinetics.[6]

In this case, the ester bond in 4-acetoxybutanoic acid is readily hydrolyzed by ubiquitous esterase enzymes found in the blood and tissues. This enzymatic cleavage releases two molecules: the pharmacologically active γ-hydroxybutyric acid (GHB) and acetic acid, a natural bodily component.[4] GHB then exerts its effects by acting on specific GHB receptors and GABA-B receptors in the central nervous system.[3][8]

Metabolic Conversion Pathway

Caption: Bioactivation of 4-acetoxybutanoic acid to GHB via esterase hydrolysis.

Applications in Drug Development and Research

While aceburic acid itself is not a marketed therapeutic, its structure and mechanism are highly relevant to drug development professionals.

-

GHB Research: It serves as a valuable research tool for delivering GHB in a more controlled manner in preclinical studies, allowing for the investigation of GHB's therapeutic potential in conditions like sleep disorders and anxiety.[8]

-

Prodrug Design: It is an excellent case study for the carrier prodrug approach.[6] Researchers can study its absorption, distribution, metabolism, and excretion (ADME) profile to inform the design of other ester-based prodrugs for different parent molecules, such as other butyric acid derivatives which have shown a wide range of biological activities.[9]

-

Metabolite Synthesis: The butyric acid scaffold is a fundamental structure in many human metabolites.[10] Derivatives like 4-acetoxybutanoic acid can be used as starting materials or reference compounds in metabolic engineering and the study of biochemical pathways.[11]

Analytical Methodologies

Accurate and robust analytical methods are crucial for verifying the purity, stability, and concentration of 4-acetoxybutanoic acid. Given its nature as a polar organic acid, liquid chromatography is the preferred technique.[12][13]

A common approach involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector.[14]

-

Chromatography: A C18 column is typically used for separation.

-

Mobile Phase: An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Detection:

-

UV Detection: While possible, it offers limited selectivity as the molecule lacks a strong chromophore.[12] Detection is typically performed at low wavelengths (~210 nm).[14]

-

Mass Spectrometry (MS): LC-MS is the gold standard, offering high sensitivity and selectivity. It allows for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[12]

-

General Analytical Workflow

Caption: A typical workflow for the analysis of 4-acetoxybutanoic acid by LC.

Safety, Handling, and Storage

According to GHS Hazard Statements, 4-acetoxybutanoic acid is classified as a compound that causes skin irritation and serious eye damage, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves and safety glasses, is mandatory when handling this chemical.[15]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] For long-term preservation of its integrity, storage at -20°C is recommended.[2]

Conclusion

4-Acetoxybutanoic acid (CAS: 26976-72-7) is a significant compound for the scientific community, primarily due to its role as a prodrug of GHB. Its study provides critical insights into prodrug design, metabolic activation, and the pharmacology of the GHB system. Understanding its synthesis, physicochemical properties, and analytical characterization is essential for researchers utilizing it as a tool compound or as a model for developing novel therapeutics. This guide provides the foundational knowledge required for its effective and safe application in a research and development setting.

References

-

Aceburic acid - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

-

Aceburic acid. (n.d.). PsychonautWiki. Retrieved from [Link]

-

4-Acetylbutyric acid | C6H10O3 | CID 18407 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Aceburic Acid (4-acetoxybutanoic acid) 20.0g | #149b. (n.d.). SYNTHARISE CHEMICAL INC. Retrieved from [Link]

-

Ethyl 4-acetoxybutanoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. Retrieved from [Link]

-

Butanoic acid, 4-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

- Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. (2005). Google Patents.

-

2.4: Preparation of 4-Acetoxy Benzoic acid. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2026, March 2). ResearchGate. Retrieved from [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

-

A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. (2025, August 5). European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

-

Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. (2000, August 25). Journal of Chromatography A. Retrieved from [Link]

-

Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. (2013, November 15). Metabolic Engineering. Retrieved from [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024, March 15). Journal of Veterinary Science. Retrieved from [Link]

-

Synthesis of 4-acetoxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. Aceburic acid - Wikipedia [en.wikipedia.org]

- 2. Buy Aceburic acid | 26976-72-7 | >98% [smolecule.com]

- 3. syntharise.com [syntharise.com]

- 4. Aceburic acid [medbox.iiab.me]

- 5. Aceburic acid | acetyl ester prodrug of gamma-hydroxybutyrate (GHB) | CAS# 26976-72-7 | analgesic | InvivoChem [invivochem.com]

- 6. A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]

- 9. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. shimadzu.co.kr [shimadzu.co.kr]

- 14. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-アセチル酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]

The Dual-Faceted Nature of 4-(Acetyloxy)butanoic Anhydride: A Technical Primer for Advanced Organic Synthesis

Foreword: Unveiling a Niche Reagent

In the vast landscape of organic chemistry, certain reagents, while not ubiquitously employed, offer unique synthetic advantages for specialized applications. 4-(Acetyloxy)butanoic anhydride, the symmetrical anhydride of 4-acetoxybutanoic acid (aceburic acid), is one such molecule. Its structure presents a compelling duality: a reactive anhydride moiety for acylation and a protected hydroxyl group in the form of an acetate ester. This technical guide delves into the core chemical principles of 4-(acetyloxy)butanoic anhydride, offering insights into its synthesis, reactivity, and prospective applications for researchers, scientists, and drug development professionals. While specific experimental data for this particular anhydride is not extensively documented in readily available literature, this guide extrapolates its properties and potential from the well-established chemistry of acid anhydrides and its parent molecule, 4-acetoxybutanoic acid, a known prodrug of the neurotransmitter γ-hydroxybutyric acid (GHB).[1][2]

I. Structural Elucidation and Physicochemical Properties

4-(Acetyloxy)butanoic anhydride possesses the chemical formula C₁₂H₁₈O₇ and a molecular weight of 274.27 g/mol . Its structure features a central anhydride linkage flanked by two butanoyl chains, each terminating in an acetoxy group.

Table 1: Predicted Physicochemical and Spectroscopic Properties of 4-(Acetyloxy)butanoic Anhydride

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Colorless to pale yellow liquid | Similar to other low to medium molecular weight aliphatic anhydrides like butyric anhydride.[3] |

| Boiling Point | > 200 °C | Expected to be higher than that of butyric anhydride (198 °C) due to increased molecular weight and polarity.[4] |

| Solubility | Soluble in common organic solvents (e.g., ether, chloroform, ethyl acetate); reacts with water and alcohols. | Typical for acid anhydrides.[3] |

| IR Spectroscopy (cm⁻¹) | ~1820 and ~1750 (C=O, anhydride, symmetric and asymmetric stretching); ~1740 (C=O, ester); ~1240 and ~1050 (C-O stretching) | Anhydrides characteristically show two carbonyl stretches. The ester carbonyl will also be present.[5] |

| ¹H NMR Spectroscopy (δ, ppm) | ~4.1 (t, -CH₂-OAc); ~2.5 (t, -CH₂-C=O); ~2.0 (m, -CH₂-CH₂-CH₂-); ~2.0 (s, -O-C(=O)-CH₃) | Predicted chemical shifts based on similar structures. |

| ¹³C NMR Spectroscopy (δ, ppm) | ~171 (-O-C(=O)-CH₃); ~168 (-C(=O)-O-C(=O)-); ~63 (-CH₂-OAc); ~30 (-CH₂-C=O); ~24 (-CH₂-CH₂-CH₂-); ~21 (-O-C(=O)-CH₃) | Predicted chemical shifts based on similar structures. |

| Mass Spectrometry (EI) | Fragmentation pattern would likely show loss of acyloxy and carboxyl groups. | Consistent with the fragmentation of similar anhydride structures. |

Note: The data presented in this table are estimations based on the known properties of analogous compounds, as specific experimental data for 4-(acetyloxy)butanoic anhydride (CAS 150620-32-9) is not widely available in the cited literature.[6]

II. Synthesis of 4-(Acetyloxy)butanoic Anhydride: A Proposed Pathway

The synthesis of symmetrical acid anhydrides from their corresponding carboxylic acids is a cornerstone of organic synthesis.[7][8] A plausible and efficient method for the preparation of 4-(acetyloxy)butanoic anhydride involves the dehydration of 4-acetoxybutanoic acid using a suitable dehydrating agent. Acetic anhydride can itself serve as a dehydrating agent in the synthesis of other anhydrides, particularly in the formation of polyanhydrides.[9][10][11]

Caption: Proposed synthetic workflow for 4-(acetyloxy)butanoic anhydride.

Representative Experimental Protocol: Dehydration of 4-Acetoxybutanoic Acid

The following protocol is a representative procedure based on general methods for anhydride synthesis.[8][12] Optimization would be necessary for specific laboratory conditions.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-acetoxybutanoic acid (2.0 equivalents).

-

Solvent and Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane or acetonitrile. Add a dehydrating agent. A common method involves the use of thionyl chloride in the presence of a base like sodium carbonate.[8] Alternatively, a carbodiimide-based coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) could be employed.

-

Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic dual anhydride C=O stretches).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

III. The Chemistry of the Anhydride Moiety: A Hub of Reactivity

The reactivity of 4-(acetyloxy)butanoic anhydride is dominated by the electrophilic nature of the carbonyl carbons in the anhydride linkage. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[13][14]

Caption: Key reactions of 4-(acetyloxy)butanoic anhydride.

Mechanistic Insights into Key Transformations

The general mechanism for these reactions involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group.

A. Hydrolysis: In the presence of water, 4-(acetyloxy)butanoic anhydride will hydrolyze to yield two molecules of 4-acetoxybutanoic acid. This reaction is typically uncatalyzed but can be accelerated by acid or base.

Caption: Simplified mechanism of anhydride hydrolysis.

B. Alcoholysis: Reaction with an alcohol yields an ester of 4-acetoxybutanoic acid and one molecule of 4-acetoxybutanoic acid. This is a common method for acylation.

C. Aminolysis: Reaction with ammonia or a primary or secondary amine affords the corresponding amide and a molecule of 4-acetoxybutanoic acid.

IV. Applications in Drug Development and Polymer Science

The unique structure of 4-(acetyloxy)butanoic anhydride opens up intriguing possibilities in both pharmaceutical and materials science.

A. Prodrug Strategies in Drug Development

The parent acid, 4-acetoxybutanoic acid, is a known prodrug of GHB.[2] Anhydrides themselves have been investigated as prodrug moieties to improve the physicochemical properties of drugs containing carboxylic acids, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[12][15][16] The anhydride linkage can mask the polar carboxylic acid group, potentially enhancing membrane permeability. Upon hydrolysis in vivo, the anhydride would release two molecules of 4-acetoxybutanoic acid, which can then be further metabolized to release GHB. This "dual-prodrug" approach could be explored for controlled release applications.

Caption: Conceptual workflow of 4-(acetyloxy)butanoic anhydride as a prodrug.

B. A Versatile Monomer in Polymer Chemistry

Dicarboxylic acids and their anhydrides are fundamental building blocks in the synthesis of polyesters and polyamides. 4-(Acetyloxy)butanoic anhydride can be envisioned as a functional monomer in polycondensation reactions. For instance, reaction with a diol would lead to a polyester with pendant acetoxy groups. These groups could be later hydrolyzed to yield hydroxyl functionalities, which can be used for further polymer modification or to alter the polymer's hydrophilicity. The presence of the ester side chain can also influence the thermal and mechanical properties of the resulting polymer. Polyanhydrides containing ester linkages have been explored for biomedical applications.[9][10][17]

V. Safety and Handling

As with all acid anhydrides, 4-(acetyloxy)butanoic anhydride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. It will react with moisture, so it should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

VI. Conclusion

4-(Acetyloxy)butanoic anhydride, while not a commonplace reagent, presents a compelling profile for specialized applications in organic synthesis. Its dual functionality as an acylating agent and a carrier of a protected hydroxyl group, combined with its relationship to the neuroactive compound GHB, makes it a molecule of interest for both medicinal chemists and polymer scientists. Further research into the specific synthesis and reactivity of this compound is warranted to fully unlock its potential. This guide provides a foundational understanding to inspire and inform such future investigations.

VII. References

-

Anhydride synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Keul, H., & Höcker, H. (1998). Polyanhydrides. XI. Poly(Ester-anhydride)s Derived from 4-Hydroxybenzoic Acid, Vanillic Acid, and Aliphatic Dicarboxylic Acids. R Discovery.

-

Kumar, S., et al. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules.

-

Preparation of Acid Anhydrides. JoVE. (2025, May 22). Retrieved from [Link]

-

Kumar, A., et al. (2012). Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysis. Organic & Biomolecular Chemistry.

-

Kumar, S., et al. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. ACS Publications.

-

Liu, J., et al. (2019). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. PMC.

-

Firouzabadi, H., & Iranpoor, N. (2007). Simple Preparation of Symmetrical Carboxylic Acid Anhydrides by Means of Na2CO3/SOCl2. Taylor & Francis Online.

-

Shipp, D. A. (2016). Polyanhydrides: Synthesis, Properties, and Applications. ConnectSci.

-

Shikanov, A., & Domb, A. J. (2008). Poly(ester-anhydride) for controlled delivery of hydrophilic drugs. ResearchGate.

-

4-ACETOXYBUTYRIC ANHYDRIDE. Local Pharma Guide. (n.d.). Retrieved from [Link]

-

Kumar, V., et al. (2018). Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. Thieme.

-

Aceburic Acid (4-acetoxybutanoic acid) 40.0g | #149c. SYNTHARISE CHEMICAL INC. (n.d.). Retrieved from [Link]

-

γ-Hydroxybutyric acid. Wikipedia. (n.d.). Retrieved from [Link]

-

Acetic anhydride. Wikipedia. (n.d.). Retrieved from [Link]

-

CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. (2024, June 17). Retrieved from [Link]

-

Acetic anhydride. NIST WebBook. (n.d.). Retrieved from [Link]

-

Reactivity of Anhydrides. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Butanoic acid, 4-ethoxy-, methyl ester. SpectraBase. (n.d.). Retrieved from [Link]

-

Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. Google Patents. (n.d.). Retrieved from

-

Butyric anhydride | C8H14O3 | CID 7798. PubChem. (n.d.). Retrieved from [Link]

-

Aceburic acid. Wikipedia. (n.d.). Retrieved from [Link]

-

Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. PubMed. (2003, February 15). Retrieved from [Link]

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. (2014, October 29). Retrieved from a university chemistry lab manual source.

-

Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. (n.d.). Retrieved from [Link]

-

Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. (2024, September 1). Retrieved from [Link]

-

The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. (2018, March 1). Retrieved from [Link]

-

Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Bar-Ilan University. (2003, February 1). Retrieved from [Link]

-

Butyric anhydride. SpectraBase. (n.d.). Retrieved from [Link]

-

Anhydrides from aldehydes or alcohols via an oxidative cross coupling - Supporting Information. (n.d.). Retrieved from a journal's supplementary information.

-

Physical dependence on gamma-hydroxybutrate (GHB) prodrug 1,4-butanediol (1,4-BD): time course and severity of withdrawal in baboons. PubMed. (2013, October 1). Retrieved from [Link]

-

Reactions with Anhydride Electrophiles. Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]

-

Ch13 - Sample IR spectra. University of Calgary Chemistry. (n.d.). Retrieved from [Link]

-

Simple mechanism with strong nucleophiles. Lumen Learning - Organic Chemistry II. (n.d.). Retrieved from [Link]

-

Acetic anhydride. Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

-

4-Hydroxybutanoate | C4H7O3- | CID 3037032. PubChem. (n.d.). Retrieved from [Link]

-

Chem 263. University of Massachusetts Amherst Chemistry. (2013, November 28). Retrieved from a university course material source.

-

butyric anhydride, 106-31-0. The Good Scents Company. (n.d.). Retrieved from [Link]

-

Butanoic acid, anhydride. NIST WebBook. (n.d.). Retrieved from [Link]

-

Acetic acid, anhydride with formic acid. SpectraBase. (n.d.). Retrieved from [Link]

-

Aceburic Acid (4-acetoxybutanoic acid) 10.0g | #149a. SYNTHARISE CHEMICAL INC. (n.d.). Retrieved from [Link]

-

Proposed mechanism for the dehydration of 4-hydroxyvaleric acid... ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Aceburic acid - Wikipedia [en.wikipedia.org]

- 3. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetic anhydride [webbook.nist.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. CAS NO. 150620-32-9 | 4-ACETOXYBUTYRIC ANHYDRIDE | C12H18O7 [localpharmaguide.com]

- 7. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 22.2. Simple mechanism with strong nucleophiles | Organic Chemistry II [courses.lumenlearning.com]

- 15. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cris.biu.ac.il [cris.biu.ac.il]

- 17. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to Acid Anhydrides as Acylating Agents

Abstract

This technical guide provides a comprehensive overview of the role of acid anhydrides as versatile and powerful acylating agents in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage these reagents for efficient and selective molecular transformations. This document delves into the fundamental principles governing their reactivity, explores the mechanistic intricacies of acylation, and presents field-proven experimental protocols. By integrating theoretical knowledge with practical application, this guide aims to serve as an authoritative resource for the effective utilization of acid anhydrides in the synthesis of esters, amides, and other acylated compounds of interest in pharmaceutical and chemical research.

Introduction: The Acylating Power of Acid Anhydrides

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of a vast array of functional molecules, including active pharmaceutical ingredients (APIs).[1] Among the various acylating agents available, acid anhydrides have emerged as a highly valuable class of reagents.[2] Formed by the condensation of two carboxylic acid molecules, acid anhydrides offer a unique balance of reactivity and handling convenience, positioning them as a frequent choice in both laboratory and industrial settings.[3][4]

While often compared to their more reactive counterparts, acyl chlorides, acid anhydrides present several distinct advantages. They are generally less corrosive, cheaper, and safer to handle, producing a carboxylic acid as a byproduct instead of the highly corrosive hydrogen chloride gas generated from acyl chlorides.[4][5] Although they are typically less reactive than acyl chlorides, this attenuated reactivity can be advantageous, allowing for greater control and selectivity in complex syntheses.[2][4] The reactivity of acid anhydrides can be effectively modulated through the use of various catalysts, a central theme that will be explored in this guide.[6][7]

This guide will navigate the multifaceted world of acid anhydrides as acylating agents, beginning with a detailed exploration of their mechanism of action. We will then transition to practical applications, providing robust, step-by-step protocols for common acylation reactions. Finally, we will examine the impact of catalysis on reaction efficiency and selectivity, equipping the reader with the knowledge to optimize their synthetic strategies.

The Heart of the Reaction: Mechanism of Acylation

The utility of acid anhydrides as acylating agents is rooted in the electrophilic nature of their carbonyl carbons. The presence of two electron-withdrawing carbonyl groups flanking a central oxygen atom renders these carbons susceptible to nucleophilic attack. The general mechanism for the acylation of a nucleophile (Nu-H) by an acid anhydride proceeds via a nucleophilic addition-elimination pathway.[1][5]

The Nucleophilic Addition-Elimination Pathway

The reaction is initiated by the attack of a nucleophile, such as an alcohol, amine, or arene, on one of the carbonyl carbons of the acid anhydride. This leads to the formation of a tetrahedral intermediate.[5] Subsequently, this intermediate collapses, eliminating a carboxylate anion as a leaving group and forming the acylated product. The displaced carboxylate then acts as a base to deprotonate the nucleophile, yielding the final product and a molecule of carboxylic acid.

The reactivity of the acid anhydride is influenced by the nature of the 'R' groups. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbons, increasing the rate of reaction. Conversely, bulky 'R' groups can sterically hinder the approach of the nucleophile.

Catalysis: Enhancing the Power of Acid Anhydrides

While acid anhydrides can react directly with strong nucleophiles, the use of catalysts is often essential to achieve efficient and selective acylation, particularly with less reactive substrates. Catalysts can be broadly categorized into two main classes: Lewis acids and nucleophilic bases.

Lewis Acid Catalysis

Lewis acids, such as aluminum trichloride (AlCl₃), bismuth(III) triflate (Bi(OTf)₃), and trimethylsilyl trifluoromethanesulfonate (TMSOTf), activate the acid anhydride by coordinating to one of the carbonyl oxygens.[6][7][8] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This approach is particularly effective in Friedel-Crafts acylation reactions and for the acylation of sterically hindered or less reactive alcohols.[6][8]

Nucleophilic Catalysis: The DMAP Advantage

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[9][10] Unlike Lewis acids, DMAP functions by reacting with the acid anhydride to form a highly reactive N-acylpyridinium intermediate.[11] This intermediate is significantly more electrophilic than the parent anhydride and readily reacts with the nucleophile. The DMAP is then regenerated, allowing it to participate in further catalytic cycles. This method is particularly mild and efficient for the esterification of a wide range of alcohols, including those that are sterically hindered.[12][13]

Practical Applications and Experimental Protocols

Acid anhydrides are workhorse reagents in a variety of synthetic transformations. This section provides detailed, field-proven protocols for some of the most common applications.

Esterification of Alcohols

The synthesis of esters from alcohols and acid anhydrides is a fundamental transformation in organic chemistry.[14][15] The use of catalysts like DMAP or Lewis acids can significantly enhance the reaction rate and yield.[6][7][9]

4.1.1. Protocol: DMAP-Catalyzed Acetylation of a Primary Alcohol

This protocol describes the efficient acetylation of a primary alcohol using acetic anhydride and a catalytic amount of DMAP.

Materials:

-

Primary alcohol (1.0 mmol)

-

Acetic anhydride (1.5 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

-

Dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add DMAP (0.1 mmol).

-

Slowly add acetic anhydride (1.5 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ester.

-

Purify the crude product by column chromatography if necessary.

| Substrate | Catalyst | Conditions | Yield | Reference |

| Primary Alcohol | DMAP (cat.) | CH₂Cl₂, rt | High | [12][13] |

| Secondary Alcohol | Bi(OTf)₃ (cat.) | Ac₂O, 25 °C | Quantitative | [6] |

| Tertiary Alcohol | TMSOTf (cat.) | CH₂Cl₂, 0 °C | Quantitative | [7] |

Amide Synthesis

Acid anhydrides react readily with primary and secondary amines to form amides, a critical linkage in many pharmaceutical compounds.[16][17] Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct.[18]

4.2.1. Protocol: Synthesis of an N-Substituted Amide

This protocol outlines the general procedure for the synthesis of an N-substituted amide from a primary amine and an acid anhydride.

Materials:

-

Primary amine (2.0 mmol)

-

Acid anhydride (1.0 mmol)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (2.0 mmol) in dichloromethane (10 mL).

-

Slowly add the acid anhydride (1.0 mmol) to the amine solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Recrystallize or purify by column chromatography as needed.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, and acid anhydrides are frequently used as the acylating agent in the presence of a Lewis acid catalyst.[8][19] This reaction is advantageous over Friedel-Crafts alkylation as the product, an aryl ketone, is deactivated towards further substitution, thus avoiding poly-acylation.[20]

4.3.1. Protocol: Friedel-Crafts Acylation of Benzene with Acetic Anhydride

This protocol details the acylation of benzene to form acetophenone using acetic anhydride and aluminum trichloride.

Materials:

-

Benzene (excess, acts as solvent and reactant)

-

Acetic anhydride (1.0 equiv)

-

Anhydrous aluminum trichloride (AlCl₃) (2.2 equiv)

-

Ice water

-

10% Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

To a flask equipped with a reflux condenser and a stirring mechanism, add benzene and cool in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum trichloride with stirring.

-

Slowly add acetic anhydride to the stirred suspension, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and carefully pour it onto crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by distillation.

-

Purify the resulting acetophenone by vacuum distillation.

Applications in Drug Development

The versatility of acid anhydrides as acylating agents has made them indispensable in the field of drug development. A classic example is the synthesis of Aspirin (acetylsalicylic acid), which is prepared commercially by the acetylation of salicylic acid using acetic anhydride.[21][22] Similarly, the synthesis of Paracetamol (acetaminophen) involves the acylation of p-aminophenol with acetic anhydride.[21][22]

Beyond these well-known examples, acid anhydrides are employed in the synthesis of a wide range of more complex pharmaceutical agents. They are also used to create anhydride prodrugs of carboxylic acid-containing drugs to improve their bioavailability and modify their release profiles.[23][24]

Conclusion

Acid anhydrides stand as robust and highly effective acylating agents, offering a compelling combination of reactivity, selectivity, and operational safety. Their utility is significantly enhanced through the judicious use of Lewis acid or nucleophilic catalysts, enabling a broad spectrum of synthetic transformations. From the fundamental synthesis of esters and amides to their critical role in the production of life-saving medicines, the importance of acid anhydrides in modern organic chemistry cannot be overstated. This guide has provided a foundational understanding of their mechanistic principles and practical applications, empowering researchers to confidently and effectively employ these versatile reagents in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

- YouTube. (2016, October 31). Acylation (Acid Anhydride Reactions).

- A Level Chemistry. (2026, February 24). Acylation Mechanism.

-

Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃. The Journal of Organic Chemistry, 66(25), 8701-8704. [Link]

- OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides.

-

Procopiou, P. A., et al. (1998). An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 63(19), 6684-6687. [Link]

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- Chemguide. (n.d.). preparation of esters.

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Anhydrides. Retrieved from [Link]

- Chemistry LibreTexts. (2021, May 22). 2.9: Acid Anhydrides for Ester Synthesis.

- Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.

-

Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

- Google Patents. (n.d.). US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.

- OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides.

-

ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Retrieved from [Link]

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

-

Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

- Clark, J. (n.d.). Chapter 11 Carboxylic Anhydrides, Esters, and Amides.

- eChem. (n.d.). Acid anhydrides.

- OpenStax. (2023, September 20). 21.5 Chemistry of Acid Anhydrides.

-

Chemistry LibreTexts. (2024, September 30). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

- Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.

-

PubMed. (2007, November 28). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.

- EBSCO. (n.d.). Acid Anhydrides | Chemistry | Research Starters.

- Benchchem. (n.d.). Application Notes and Protocols for Solvent-Free Acetylation Reactions with Acetic Anhydride.

- JoVE. (2023, April 30). Video: Preparation of Amides.

-

NIH. (n.d.). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine.

- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- ScienceDirect. (n.d.). 3.1.12. Effect of a Catalyst in the Acylation of Alcohols with Acetic Anhydride: Manipulation of a Natural Aroma.

- The Pennsylvania State University. (n.d.). 11.8 Chemistry of Acid Anhydrides – Fundamentals of Organic Chemistry-OpenStax Adaptation.

- YouTube. (2021, April 13). Acid Anhydride Synthesis & Reactions | Complete Summary | Organic Chemistry 20.7.

-

Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

- Study.com. (n.d.). Acid & Base Anhydrides | Definition, Formation & Examples.

- Bar-Ilan University. (2003, February 1). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs.

- Salem Press. (n.d.). Acid Anhydrides.

-

ResearchGate. (2003, January 14). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. orgosolver.com [orgosolver.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgosolver.com [orgosolver.com]

- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 18. Video: Preparation of Amides [jove.com]

- 19. byjus.com [byjus.com]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

- 21. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cris.biu.ac.il [cris.biu.ac.il]

Chemical Profiling & Reactivity Dynamics

In the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced polymeric materials, the selection of an acylating agent dictates reaction efficiency, site-selectivity, and the pharmacokinetic profile of the final compound. While acetic anhydride is ubiquitous in standard acetylations, butyric anhydride (and its isomer, isobutyric anhydride) provides critical advantages when engineering lipophilic prodrugs or modifying sterically hindered substrates.

The reactivity of aliphatic acid anhydrides in nucleophilic acyl substitution is governed by a delicate balance between the electrophilicity of the carbonyl carbon and the steric bulk of the alkyl chain[1].

-

Electronic Effects: As the alkyl chain lengthens from methyl (acetic) to propyl (butyric), the electron-donating inductive effect (+I effect) increases. This slightly diminishes the partial positive charge on the carbonyl carbon, rendering butyric anhydride less electrophilic than acetic anhydride.

-

Steric Hindrance: The larger butyryl groups present significant steric resistance to incoming nucleophiles[1]. Consequently, while acetic anhydride reactions are often diffusion-limited (extremely fast), reactions utilizing butyric anhydride are typically reaction-limited[1].

This slower, reaction-limited kinetic profile is not a disadvantage; rather, it is a highly exploitable parameter. In complex molecules with multiple hydroxyl or amine groups (such as amphiphilic macrolide antibiotics like midecamycin), the steric bulk of butyric anhydride allows for precise site-selective acylation that is impossible to achieve with the aggressively reactive acetic anhydride[2].

Quantitative Physicochemical Data

Understanding the physical properties of these homologous anhydrides is crucial for reaction design, particularly regarding solvent compatibility, thermal control, and purification strategies. The boiling points predictably increase with molecular size due to enhanced van der Waals forces[3].

| Property | Acetic Anhydride | Propionic Anhydride | Butyric Anhydride | Isobutyric Anhydride |

| Chemical Formula | C₄H₆O₃ | C₆H₁₀O₃ | C▱H₁₄O₃ | C▱H₁₄O₃ |

| Molecular Weight | 102.09 g/mol | 130.14 g/mol | 158.19 g/mol | 158.19 g/mol |

| Boiling Point | 139.8 °C | 167.0 °C | 198.0 - 199.0 °C | 181.5 °C |

| Density (at 20-25 °C) | 1.080 g/mL | 1.010 g/mL | 0.967 g/mL | 0.953 g/mL |

| Refractive Index ( nD ) | 1.390 | 1.404 | 1.413 | 1.406 |

| Relative Reactivity | Diffusion-limited | Intermediate | Reaction-limited | Highly Restricted |

(Data compiled from standardized chemical property databases[4],[5],[6],[3],[7].)

Mechanistic Pathways in Prodrug Development

In modern drug development, butyrylation is frequently employed to synthesize bioreversible prodrugs. The attachment of a four-carbon butyryl chain serves a dual mechanistic purpose:

-

Pharmacokinetic Enhancement (LogP Modulation): The hydrophobic nature of the butyryl group significantly increases the lipid-water partition coefficient (LogP) of polar APIs. This facilitates passive diffusion across critical biological barriers, such as the intestinal epithelium or the blood-brain barrier.

-

Synergistic Therapeutic Release: Once the prodrug enters the intracellular space, ubiquitous non-specific esterases cleave the ester bond. This releases the active API alongside butyric acid . Far from being a mere byproduct, butyric acid is a potent Histone Deacetylase (HDAC) inhibitor[8]. In targeted treatments, such as butyrylated 5-aminosalicylic acid (5-ASA) for colon cancer, the released butyric acid synergistically induces apoptosis and inhibits cancer cell proliferation by promoting histone hyperacetylation[8].

Fig 1: DMAP-catalyzed butyrylation mechanism for synthesizing lipophilic prodrugs.

Experimental Protocol: Site-Selective API Butyrylation

To overcome the inherent steric hindrance of butyric anhydride while maintaining high yields, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is strictly required[2]. The following protocol outlines a self-validating system for the O-acylation of a sterically hindered secondary alcohol API.

Step-by-Step Methodology

Step 1: Substrate Dehydration & Solvation

-

Action: Dissolve 1.0 equivalent of the API in anhydrous dichloromethane (DCM) under an inert Argon atmosphere.

-

Causality: Butyric anhydride is highly moisture-sensitive[9]. Ambient water will competitively hydrolyze the anhydride into butyric acid, depleting the reagent and generating acidic conditions that may degrade acid-labile APIs. Argon displacement ensures an anhydrous baseline.

Step 2: Base and Catalyst Introduction

-

Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 0.05 equivalents of DMAP to the solution[2].

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the butyric acid byproduct, preventing the reaction from stalling due to acidification. DMAP acts as a nucleophilic catalyst; it attacks the butyric anhydride to form a highly electrophilic acylpyridinium intermediate, effectively bypassing the steric activation barrier for the incoming API alcohol.

Step 3: Controlled Acylation

-

Action: Cool the reaction vessel to 0 °C. Introduce 1.5 equivalents of butyric anhydride dropwise over 15 minutes. Once added, allow the reaction to slowly warm to room temperature.

-

Causality: The initial formation of the acylpyridinium intermediate is exothermic. Thermal control at 0 °C suppresses unwanted side reactions (e.g., elimination or degradation). Warming to room temperature provides the necessary kinetic energy to drive the sterically hindered esterification to completion.

Step 4: Self-Validating Reaction Monitoring

-

Action: Monitor the reaction via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) every 30 minutes.

-

Validation: This is a self-validating checkpoint. Relying on fixed timeframes is scientifically flawed due to micro-variations in ambient temperature and substrate sterics. The reaction is only deemed complete—and ready for quenching—when the chromatographic peak corresponding to the free API is entirely attenuated, physically proving maximum conversion.

Step 5: Quenching and Biphasic Extraction

-

Action: Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C. Stir vigorously for 20 minutes.

-